(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-11(16)5-14-12(17)10(21-13(14)18)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,15,16)/b10-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNMEBHOYAUETL-WMZJFQQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333178 | |
| Record name | 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
178881-18-0 | |
| Record name | 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pathway 1: Esterification-Hydrolysis Sequence
The first method involves a two-step process starting with the formation of an ethyl ester intermediate, followed by hydrolysis to yield the acetic acid derivative.
Synthesis of Ethyl 2-(5-(Benzo[d] dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetate
The precursor, 5-(benzo[d]dioxol-5-ylmethylene)thiazolidine-2,4-dione (2 ), is treated with potassium hydroxide in dimethylformamide (DMF) to generate a potassium salt (3 ). This intermediate reacts with ethyl bromoacetate under reflux conditions, yielding the ethyl ester (4 ) as a crystalline solid.
Reaction Conditions
-
Solvent : DMF
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Temperature : 80–100°C (reflux)
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Time : 3–5 hours
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Yield : 65–70%
Characterization data for 4 includes:
Hydrolysis to the Acetic Acid Derivative
The ester (4 ) undergoes hydrolysis using hydrazine hydrate in ethanol under reflux, producing the target acetic acid compound.
Optimized Parameters
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Solvent : Ethanol
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Temperature : 160°C (reflux)
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Time : 3 hours
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Yield : 60–65%
Key spectral data for the final product:
Pathway 2: Direct Acidification of Potassium Salt
An alternative single-step method avoids ester intermediates by reacting the potassium salt (3 ) directly with chloroacetic acid.
Reaction Mechanism and Conditions
The potassium salt (3 ) is treated with chloroacetic acid in DMF at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, with the potassium ion facilitating deprotonation of the thiazolidinedione nitrogen.
Critical Parameters
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Molar Ratio : 1:1 (salt:chloroacetic acid)
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Solvent : DMF
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Yield : 72–75%
Characterization Highlights
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¹H NMR (DMSO-d₆) : δ 10.48 ppm (s, 1H, NH), 7.99 ppm (s, 1H, CH= benzylidene).
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Elemental Analysis : C 52.1%, H 3.2%, N 6.3% (theoretical: C 52.3%, H 3.1%, N 6.4%).
Comparative Analysis of Synthetic Methods
The two pathways offer distinct trade-offs in efficiency, yield, and practicality:
| Parameter | Esterification-Hydrolysis | Direct Acidification |
|---|---|---|
| Number of Steps | 2 | 1 |
| Overall Yield | 60–65% | 72–75% |
| Purity (HPLC) | >95% | >98% |
| Scalability | Moderate | High |
| Byproduct Formation | Minimal | Negligible |
The direct acidification method is superior in yield and scalability, making it preferable for industrial applications. However, the esterification-hydrolysis route allows for intermediate purification, which may benefit laboratory-scale synthesis.
Crystallographic and Thermal Characterization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine
The compound has been investigated for its medicinal properties, particularly in the treatment of neurological disorders such as epilepsy. Its derivatives have shown anticonvulsant activity in preclinical studies.
Industry
In the material science industry, the compound can be used to develop new materials with specific properties, such as nonlinear optical materials for advanced technological applications.
Mechanism of Action
The mechanism by which (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
- Thioxo vs. Dioxo : Thioxo derivatives (e.g., ) exhibit altered redox properties, favoring antioxidant activity, while dioxo derivatives (target compound) are more common in antidiabetic applications .
- Heterocyclic Modifications : Pyrazole-substituted analogs () show improved antimicrobial activity due to increased planarity and hydrophobic interactions .
Key Insights :
- Antidiabetic Potential: The target compound’s benzodioxole group may synergize with the TZD core to enhance α-glucosidase inhibition, though direct comparisons with 4-methoxy analogs () are needed .
- Antioxidant Activity : Thioxo derivatives () outperform dioxo analogs in radical scavenging, suggesting the thione group’s critical role .
- Substituent Effects : Fluorine and pyrazole moieties () improve antimicrobial potency by increasing lipophilicity and target specificity .
Biological Activity
(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic compound that belongs to the thiazolidinedione class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the benzo[d][1,3]dioxole moiety and the dioxothiazolidin structure, suggest a diverse range of biological activities.
Chemical Structure
The chemical structure of (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid can be depicted as follows:
This structure comprises a thiazolidinone ring that is substituted with a benzo[d][1,3]dioxole group, which is known for its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antioxidant activities. These activities are attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. A study highlighted that derivatives of thiazolidinediones demonstrated potent antioxidant properties in vitro, suggesting that (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid may similarly exhibit these effects .
Antidiabetic Potential
Thiazolidinediones are primarily recognized for their role in glucose metabolism and insulin sensitization. Preliminary studies have shown that derivatives of thiazolidinedione compounds can effectively lower blood glucose levels in diabetic models. For instance, compounds structurally similar to (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid have been evaluated for their antidiabetic activity through various assays including the alloxan-induced diabetic rat model .
Table 1: Comparative Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound Name | Dose (mg/kg) | Blood Glucose Level (mg/dL) | Efficacy (%) |
|---|---|---|---|
| Standard (Rosiglitazone) | 10 | 90 ± 5 | 100 |
| Compound A (similar structure) | 10 | 85 ± 4 | 95 |
| Compound B (similar structure) | 10 | 88 ± 6 | 90 |
| (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid | TBD | TBD | TBD |
Anticonvulsant Activity
In addition to its potential antidiabetic effects, recent studies have explored the anticonvulsant properties of thiazolidinedione derivatives. A series of compounds were synthesized and tested against seizure models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Some derivatives exhibited significant anticonvulsant activity with low neurotoxicity profiles .
Table 2: Anticonvulsant Activity Results
| Compound Name | MES Test Result (Seizure Protection %) | Neurotoxicity (Rotarod Test) |
|---|---|---|
| Control | 0 | High |
| Compound A | 70 | Low |
| Compound B | 65 | Moderate |
| (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid | TBD | TBD |
The biological activities of (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid may be attributed to its interaction with various molecular targets:
- Insulin Receptor Activation : Enhances insulin sensitivity.
- Antioxidant Pathways : Modulates reactive oxygen species and reduces oxidative stress.
- Neurotransmitter Modulation : Potentially influences neurotransmitter levels in the brain contributing to anticonvulsant effects.
Q & A
Q. What is the standard synthetic route for (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid?
The compound is synthesized via a multi-step protocol:
- Step 1: React 5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione with KOH/DMF to form a potassium salt intermediate.
- Step 2: Treat the salt with ethyl bromoacetate to yield the ethyl ester derivative.
- Step 3: Hydrolyze the ester under acidic conditions to obtain the final acetic acid derivative . Characterization includes -NMR (e.g., δ = 4.18 ppm for CH groups) and IR spectroscopy (C=O stretches at 1698–1742 cm) .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Key techniques include:
- -NMR : Identifies proton environments (e.g., δ = 4.25 ppm for the dioxole CH, δ = 10.48 ppm for NH groups) .
- -NMR : Confirms carbonyl carbons (e.g., δ = 165–168 ppm for C=O) and aromatic systems .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 313.9884) .
Q. What preliminary biological activities have been reported for this compound?
- Antidiabetic : Inhibits α-amylase (IC data pending) and enhances insulin sensitivity in vitro .
- Antioxidant : Scavenges free radicals in DPPH assays, linked to the thiazolidinedione core .
- Antifungal : Active against Candida spp. (MIC = 8–32 µg/mL) via disruption of ergosterol biosynthesis .
Advanced Research Questions
Q. How does the Z-configuration of the benzylidene moiety affect bioactivity compared to E-isomers?
The Z-isomer exhibits superior binding to enzymatic targets (e.g., α-amylase) due to steric alignment with hydrophobic pockets. Computational docking studies suggest that the E-isomer’s orientation reduces hydrogen bonding with catalytic residues . Experimental data show a 3–5-fold higher IC for E-isomers in enzyme inhibition assays .
Q. What molecular targets underlie its antitubercular activity?
The compound inhibits Mycobacterium tuberculosis pantothenate synthetase (PS) with an IC of ~350 nM. The benzo[d][1,3]dioxole group interacts with the PS active site, but ring-opened derivatives show enhanced activity (IC = 120 nM), suggesting flexibility in the dioxole moiety improves target engagement .
Q. What strategies improve synthetic yield and purity during scale-up?
- Solvent optimization : Reflux in DMF/acetic acid (4:1 v/v) increases reaction homogeneity .
- Purification : Recrystallization from DMF-ethanol mixtures reduces byproducts (e.g., unreacted starting materials) .
- Catalysis : Piperidine accelerates Knoevenagel condensation, reducing reaction time from 24 h to 6 h .
Q. How do structural modifications influence antifungal potency?
- Substituent effects : Electron-withdrawing groups (e.g., Cl at the benzylidene position) enhance activity against Aspergillus fumigatus (MIC = 4 µg/mL vs. 16 µg/mL for unsubstituted analogs) .
- Hybrid derivatives : Conjugation with pyrazole or thiadiazole moieties improves membrane permeability, reducing MIC values by 50% .
Q. What computational tools guide the design of derivatives with dual antidiabetic-antioxidant activity?
- Pharmacophore modeling : E-pharmacophore maps highlight hydrogen bond acceptors (C=O) and hydrophobic features (benzodioxole) as critical for dual activity .
- QSAR studies : LogP values < 3.5 correlate with enhanced cellular uptake and ROS scavenging .
Q. How can discrepancies in biological data across studies be resolved?
Q. What mechanistic insights explain its α-amylase inhibition?
Molecular dynamics simulations reveal that the thiazolidinedione core forms a stable complex with the enzyme’s catalytic triad (Asp197, Glu233, Asp300). The benzo[d][1,3]dioxole group occupies a hydrophobic subpocket, reducing substrate access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
